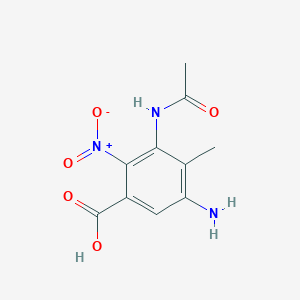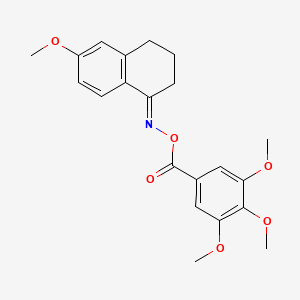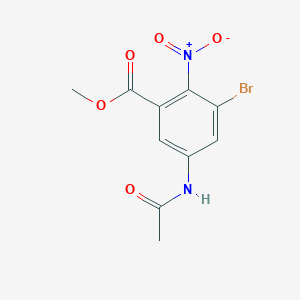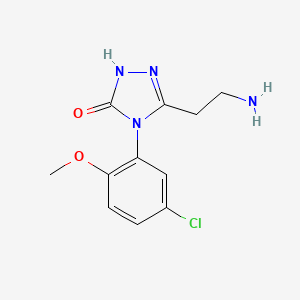![molecular formula C19H25N3O3 B3899927 N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3899927.png)
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide
描述
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide, also known as L-163,491, is a selective antagonist of the neurokinin-1 receptor (NK1R) that has been extensively studied for its potential therapeutic applications. The neurokinin-1 receptor is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems, and is involved in a variety of physiological processes, including pain perception, inflammation, anxiety, and stress.
作用机制
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide is a selective antagonist of the neurokinin-1 receptor, which means that it blocks the binding of the neuropeptide substance P to the receptor. Substance P is a neurotransmitter that is involved in pain perception, inflammation, and stress responses, among other things. By blocking the binding of substance P to the neurokinin-1 receptor, this compound reduces the activity of the receptor and its downstream signaling pathways, resulting in the therapeutic effects observed.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the neurokinin-1 receptor and its downstream signaling pathways. By blocking the binding of substance P to the receptor, this compound reduces the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduces the activation of glial cells, which are involved in neuroinflammation. In addition, this compound has been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
实验室实验的优点和局限性
The advantages of using N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide in lab experiments include its high selectivity for the neurokinin-1 receptor, its well-characterized pharmacological properties, and its ability to modulate a variety of physiological processes. However, there are also some limitations to using this compound in lab experiments, including its relatively low potency and the potential for off-target effects at higher concentrations.
未来方向
There are several potential future directions for research on N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide and its therapeutic applications. One area of interest is the use of this compound in combination with other drugs or therapies, such as opioids or nonsteroidal anti-inflammatory drugs, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective neurokinin-1 receptor antagonists, which may have improved therapeutic efficacy and fewer off-target effects. Finally, there is also interest in exploring the role of the neurokinin-1 receptor in other physiological processes, such as immune function and cancer progression, and in developing new therapeutic strategies based on these findings.
科学研究应用
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in a variety of areas, including pain management, anxiety disorders, depression, and substance abuse. It has been shown to be effective in reducing pain and inflammation in various animal models, and has also been shown to have anxiolytic and antidepressant effects. In addition, this compound has been shown to be effective in reducing drug-seeking behavior in animal models of addiction.
属性
IUPAC Name |
N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-2-(4-propanoylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-18(23)15-5-7-17(8-6-15)25-12-19(24)21-10-16-9-20-13-22(16)11-14(2)3/h5-9,13-14H,4,10-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEYTOJMGMBWSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CN=CN2CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-fluorophenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B3899873.png)
![N-(2-ethoxyphenyl)-2-[2-(4-nitrobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3899889.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3899914.png)
![2-[(3-chlorobenzyl)thio]-N'-[1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B3899916.png)
![N-(2-phenoxyethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3899923.png)

![2-[(6-bromo-4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(2-phenoxyethyl)acetamide](/img/structure/B3899950.png)

![(2-furylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B3899963.png)

![3-{[(3,4-dimethoxyphenyl)acetyl]hydrazono}-N-(2-methylphenyl)butanamide](/img/structure/B3899973.png)